(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common approach is the use of Grignard reagents to introduce the phosphanyl group, followed by a series of substitution and protection-deprotection steps to incorporate the methoxyphenyl and sulfinamide groups . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group plays a crucial role in stabilizing the metal-ligand complex, while the sulfinamide group can participate in hydrogen bonding and other interactions that enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
The uniqueness of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and coordination properties. This makes it particularly valuable in catalytic applications where precise control over reaction conditions is required .
Properties
Molecular Formula |
C26H40NO2PS |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NO2PS/c1-24(2,3)30(25(4,5)6)22-14-12-11-13-21(22)23(27-31(28)26(7,8)9)19-15-17-20(29-10)18-16-19/h11-18,23,27H,1-10H3/t23-,31?/m1/s1 |
InChI Key |
UGRJOEZRWKQFBQ-WNEYBHKTSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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